3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Catalog No.
S11700684
CAS No.
M.F
C19H14F3N3O4
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethy...

Product Name

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

IUPAC Name

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

Molecular Formula

C19H14F3N3O4

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C19H14F3N3O4/c1-29-14-4-2-3-13(9-14)25-17(27)15(10-23-18(25)28)16(26)24-12-7-5-11(6-8-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26)

InChI Key

NOEQOLHUTLODIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its molecular formula is C19H17F4N3O4C_{19}H_{17}F_{4}N_{3}O_{4} with a molecular weight of 423.3 g/mol. The compound features a tetrahydropyrimidine core with two significant substituents: a trifluoromethyl group and a methoxyphenyl group, contributing to its unique chemical properties and potential biological activities. The structure of this compound can be represented as follows:

N 4 trifluoromethyl phenyl 3 3 methoxyphenyl 2 4 dioxo 1 2 3 4 tetrahydropyrimidine 5 carboxamide\text{N 4 trifluoromethyl phenyl 3 3 methoxyphenyl 2 4 dioxo 1 2 3 4 tetrahydropyrimidine 5 carboxamide}

The synthesis of this compound typically involves several key reactions:

  • Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
  • Electrophilic Aromatic Substitution: The introduction of trifluoromethyl groups is often performed using electrophilic aromatic substitution reactions with appropriate fluorinating agents.
  • Coupling Reactions: The methoxyphenyl group can be introduced via coupling reactions such as Suzuki-Miyaura coupling, where an aryl halide reacts with an organoboron compound in the presence of palladium catalysts.

These reactions highlight the compound's potential for complex organic synthesis and modification.

Research indicates that compounds similar to 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit diverse biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties due to their interaction with specific biological targets such as enzymes and receptors. The presence of fluorine and methoxy groups enhances binding affinity and selectivity towards these targets.

The synthesis methods for this compound typically involve multi-step organic reactions:

  • Biginelli Reaction: Used for constructing the pyrimidine framework.
  • Fluorination: Achieved through electrophilic aromatic substitution.
  • Coupling Reactions: Such as Suzuki-Miyaura coupling for attaching the methoxyphenyl group.

These methods allow for the efficient construction of the desired compound while also enabling further modifications.

This compound has several potential applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for its biological activities including antimicrobial and anticancer properties.
  • Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
  • Industry: Utilized in developing advanced materials and chemical processes.

These applications underline the versatility and importance of this compound in scientific research.

Interaction studies focus on understanding how 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide interacts with biological macromolecules. The unique substituents enhance its binding capabilities to various receptors or enzymes, potentially leading to significant biological effects. Further studies are necessary to elucidate the precise mechanisms of action and identify specific molecular targets.

Several compounds share structural similarities with 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide:

  • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
  • N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

Uniqueness

Compared to these similar compounds, 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of substituents (fluorine and methoxy groups) and structural features that enhance both chemical stability and biological activity. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

405.09364042 g/mol

Monoisotopic Mass

405.09364042 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

Explore Compound Types